ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Catalog No.
S11572851
CAS No.
M.F
C22H20ClFO5
M. Wt
418.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl...

Product Name

ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

IUPAC Name

ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

Molecular Formula

C22H20ClFO5

Molecular Weight

418.8 g/mol

InChI

InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-18-13(2)17-7-6-16(11-20(17)29-22(18)26)28-12-14-4-5-15(24)10-19(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

HWAZVSGZPNKGHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC1=O)C

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound characterized by its complex structure, which includes a chromenone core substituted with various functional groups. Its molecular formula is C22H19ClF O5, and it has a molecular weight of approximately 453.288 g/mol. The compound features a propanoate ester group, contributing to its solubility and potential bioactivity. Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is classified under organochlorine compounds due to the presence of chlorine atoms in its structure, which can influence its biological properties and reactivity .

Typical of esters and aromatic compounds. Key reactions include:

  • Ester Hydrolysis: Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The chlorinated benzyl group can participate in nucleophilic substitution reactions, potentially allowing for further functionalization.
  • Reduction Reactions: The carbonyl groups present in the chromenone structure may be reduced to alcohols under appropriate conditions.

These reactions indicate the compound's versatility in synthetic organic chemistry.

Research into the biological activity of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate suggests potential pharmacological properties. Compounds with similar chromenone structures have been studied for their anti-inflammatory, antioxidant, and anticancer activities. The presence of chlorine and fluorine substituents may enhance these effects by influencing the compound's interaction with biological targets such as enzymes or receptors .

The synthesis of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions, including:

  • Formation of the Chromenone Core: Starting from appropriate phenolic precursors, a chromenone can be synthesized through cyclization reactions.
  • Substitution Reactions: The introduction of the 2-chloro-4-fluorobenzyl group can be achieved via nucleophilic aromatic substitution, where the chlorinated benzyl alcohol reacts with the chromenone derivative.
  • Esterification: Finally, the propanoate group is introduced through esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

These methods highlight the compound's synthetic complexity and require careful control of reaction conditions to achieve desired yields and purity .

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or cancers.
  • Chemical Research: The compound can be used as a reagent in organic synthesis for further modifications or as a standard in analytical chemistry.
  • Agricultural Chemicals: Given its structure, it may also find use in developing agrochemicals that require specific biological activity against pests or diseases .

Interaction studies involving ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Further research is required to elucidate specific interactions and their implications for therapeutic applications .

Several compounds share structural similarities with ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, highlighting its unique features:

Compound NameMolecular FormulaKey Features
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoateC15H16O5Lacks halogen substituents; simpler structure
Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarinC21H19ClF O5Similar coumarin core but different substituents
Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarinC22H19BrO5Contains bromine instead of chlorine; different reactivity

The unique combination of chlorine and fluorine substituents in ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate sets it apart from these similar compounds, potentially enhancing its biological activity and specificity .

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Exact Mass

418.0983296 g/mol

Monoisotopic Mass

418.0983296 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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